6-Fluorometaraminol is classified within the category of radiotracers used in nuclear medicine. It is specifically utilized for its ability to selectively accumulate in adrenergic nerve terminals, facilitating the assessment of neuronal integrity and density in cardiac tissues. The synthesis of 6-fluorometaraminol typically involves chemical modifications to the metaraminol structure, allowing for the introduction of the fluorine atom at the 6-position.
The synthesis of 6-fluorometaraminol can be achieved through several methods, with one notable approach involving the reaction of 6-(acetoxymercurio)-N-t-butyloxycarbonyl-metaraminol with acetyl hypofluorite. This method provides a regiospecific pathway for introducing fluorine into the metaraminol structure.
Key parameters in this synthesis include:
The synthesis process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and unreacted materials.
The molecular structure of 6-fluorometaraminol can be described as follows:
The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its interaction with adrenergic receptors and improving its imaging capabilities when labeled with fluorine-18.
6-Fluorometaraminol participates in various chemical reactions that are relevant to its function as a radiotracer:
In laboratory settings, reactions involving this compound often focus on optimizing its synthesis or enhancing its radiochemical properties for better imaging outcomes .
The mechanism of action of 6-fluorometaraminol is closely linked to its structural similarity to norepinephrine:
The physical and chemical properties of 6-fluorometaraminol include:
These properties are crucial for ensuring that the compound remains effective during synthesis, storage, and application in clinical settings.
The primary applications of 6-fluorometaraminol are found within medical imaging and research:
Additionally, ongoing research explores potential therapeutic applications based on its interactions with adrenergic systems, particularly in conditions such as heart failure or other cardiovascular diseases .
6-Fluorometaraminol (chemical name: 3-[(1R,2S)-2-amino-1-hydroxypropyl]-6-fluorophenol; systematic IUPAC: (1R,2S)-4-fluoro-3-[-2-amino-1-hydroxypropyl]phenol) is a fluorinated derivative of the sympathomimetic amine metaraminol. Its molecular formula is C₉H₁₂FNO₂, with a molar mass of 185.20 g/mol [1] [9]. The core structure consists of a benzene ring substituted with a fluorine atom at the meta position (C6), a hydroxyl group at C3, and an alkylamine side chain ((1R,2S)-2-amino-1-hydroxypropyl) at C1 [8] [2].
The compound exhibits two chiral centers (Cα and Cβ), with the pharmacologically active enantiomer being the (1R,2S) configuration. This stereochemistry is identical to metaraminol and critical for optimal interaction with the norepinephrine transporter (NET) and vesicular monoamine transporter 2 (VMAT2) [2] [8]. X-ray crystallography studies confirm that the (1R,2S) enantiomer adopts a staggered conformation, facilitating its integration into presynaptic neuronal vesicles [8].
Table 1: Molecular Characteristics of 6-Fluorometaraminol
Property | Value |
---|---|
Molecular Formula | C₉H₁₂FNO₂ |
Molar Mass (g/mol) | 185.20 |
Chiral Centers | 2 (Cα, Cβ) |
Active Enantiomer | (1R,2S) |
CAS Registry Number | 159475 (Compound CID) [1] |
Solubility: 6-Fluorometaraminol is highly soluble in aqueous solutions (>1000 g/L), attributed to its ionizable amine group (pKa ~9.5) and phenolic hydroxyl group (pKa ~10.5). This property enables formulation in saline or dextrose for intravenous use in positron emission tomography (PET) tracer applications [6] [9].
Stability: The compound demonstrates moderate stability in acidic conditions (pH 4–6) but degrades under alkaline conditions due to deprotonation-induced oxidation. Its fluorine substituent enhances metabolic stability compared to non-halogenated analogs, reducing susceptibility to catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) degradation [2] [5].
Partition Coefficient: The experimental octanol-water partition coefficient (log P) is –0.27, indicating high hydrophilicity. This value is marginally lower than metaraminol’s log P (–0.27 to 0.07), reflecting fluorine’s electron-withdrawing effects [3] [9].
Table 2: Physicochemical Parameters of 6-Fluorometaraminol
Property | Value | Method/Notes |
---|---|---|
Water Solubility | >1000 g/L | Experimental (25°C) |
log P (Octanol-Water) | –0.27 | Experimental [3] |
pKa (Amine) | ~9.5 | Predicted |
pKa (Phenolic OH) | ~10.5 | Predicted |
Thermal Decomposition | >150°C | Differential scanning calorimetry |
Structural Modifications: 6-Fluorometaraminol replaces the hydrogen at C6 of metaraminol’s benzene ring with fluorine. This substitution:
Receptor Binding and Neuronal Uptake: Both compounds target adrenergic neurons via NET. However, fluorination enhances 6-fluorometaraminol’s affinity for NET (Kd = 1.8 nM vs. metaraminol’s 3.2 nM) due to fluorine’s electronegativity optimizing hydrogen bonding with Asp₁₆₄ in the transporter’s binding pocket [2] [8]. In vivo studies in rats show 85–90% reduction in myocardial uptake after NET blockade with desipramine, confirming neuronal specificity [2] [8].
Functional Consequences:
Table 3: Comparative Biochemical Profiles
Property | 6-Fluorometaraminol | Metaraminol |
---|---|---|
NET Affinity (Kd) | 1.8 nM | 3.2 nM |
log P | –0.27 | –0.27 to 0.07 [9] |
MAO/COMT Susceptibility | Low | Moderate |
Myocardial Retention | >60 min (PET studies) | <20 min (biotransformation) |
Specific Radioactivity | 56–106 GBq/μmol [2] | Not applicable |
The strategic fluorination thus enhances metabolic stability and imaging utility while preserving the parent compound’s stereospecific adrenergic targeting.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: